Piperazine, 1-(2-chlorophenyl)-4-(3-(2-nitrophenoxy)propyl)-
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Overview
Description
Piperazine, 1-(2-chlorophenyl)-4-(3-(2-nitrophenoxy)propyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a 3-(2-nitrophenoxy)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-chlorophenyl)-4-(3-(2-nitrophenoxy)propyl)- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where the piperazine ring is first substituted with a 2-chlorophenyl group. This is followed by the introduction of the 3-(2-nitrophenoxy)propyl group through a series of reactions involving intermediates such as alkyl halides and nitrophenols. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2-chlorophenyl)-4-(3-(2-nitrophenoxy)propyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dichloromethane.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-(2-chlorophenyl)-4-(3-(2-nitrophenoxy)propyl)- has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-chlorophenyl)-4-(3-(2-nitrophenoxy)propyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine ring structures but different substituents.
Chlorophenyl derivatives: Compounds with a chlorophenyl group but different core structures.
Nitrophenoxy derivatives: Compounds with a nitrophenoxy group but different core structures.
Uniqueness
Piperazine, 1-(2-chlorophenyl)-4-(3-(2-nitrophenoxy)propyl)- is unique due to the specific combination of its substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
84344-60-5 |
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Molecular Formula |
C19H22ClN3O3 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-[3-(2-nitrophenoxy)propyl]piperazine |
InChI |
InChI=1S/C19H22ClN3O3/c20-16-6-1-2-7-17(16)22-13-11-21(12-14-22)10-5-15-26-19-9-4-3-8-18(19)23(24)25/h1-4,6-9H,5,10-15H2 |
InChI Key |
RPMPXBGLLHHAAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3Cl |
Origin of Product |
United States |
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